molecular formula C26H38O6 B568445 Strongylophorine 8 CAS No. 125329-09-1

Strongylophorine 8

Cat. No. B568445
CAS RN: 125329-09-1
M. Wt: 446.584
InChI Key: NVBLQOCYAYFOEF-VRRJBYJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strongylophorine 8 is a natural product found in Petrosia durissima with data available.

Scientific Research Applications

Anti-invasion Activity

Strongylophorine 8 has been studied for its potential anti-invasion properties in cancer research. For instance, strongylophorine-26, a related compound, was found to exhibit activity in an anti-invasion assay, suggesting its potential application in inhibiting cancer cell invasion (Warabi et al., 2004). This compound induces cell depolarization and flattening, promoting nonpolarized lamellipodial extensions, which are distinct from many other motility inhibitors (McHardy et al., 2005).

Inhibition of Oocyte Maturation

Strongylophorine 8 and its derivatives have shown the ability to inhibit the maturation of starfish oocytes, as demonstrated by several strongylophorines isolated from marine sponges (Liu et al., 2005).

Proteasome Inhibition

Research has identified strongylophorine derivatives as inhibitors of the proteasome, a protein complex involved in degrading unneeded or damaged proteins. This activity suggests their potential application in therapeutic strategies targeting proteasome function (Noda et al., 2015).

Neuroprotection

Strongylophorine-8 specifically has been noted for its neuroprotective effects. It provides neuroprotection through activation of the Nrf2/ARE pathway, a crucial signaling pathway for cellular defense against oxidative stress. This property indicates its potential application in neurodegenerative diseases (Sasaki et al., 2011).

Hypoxia-Inducible Factor-1 Inhibition

Some studies have also noted the role of strongylophorines in inhibiting the hypoxia-inducible factor-1 (HIF-1) transcriptional pathway. This inhibition could be significant in tumor survival and progression, suggesting a potential avenue for cancer therapy (Mohammed et al., 2008).

Antiviral Properties

Research has shown that strongylophorines, including strongylophorine-8, may possess antiviral properties. This expands their potential therapeutic applications to viral infections (Wright et al., 1991).

properties

CAS RN

125329-09-1

Product Name

Strongylophorine 8

Molecular Formula

C26H38O6

Molecular Weight

446.584

IUPAC Name

(1S,4aS,4bS,7S,8S,8aR,10aR)-8-[(2,5-dihydroxyphenyl)methyl]-7-hydroxy-4a-(hydroxymethyl)-1,7,8a-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C26H38O6/c1-23-11-7-20-24(2,22(30)31)9-4-10-26(20,15-27)19(23)8-12-25(3,32)21(23)14-16-13-17(28)5-6-18(16)29/h5-6,13,19-21,27-29,32H,4,7-12,14-15H2,1-3H3,(H,30,31)/t19-,20-,21-,23+,24-,25-,26-/m0/s1

InChI Key

NVBLQOCYAYFOEF-VRRJBYJJSA-N

SMILES

CC12CCC3C(CCCC3(C1CCC(C2CC4=C(C=CC(=C4)O)O)(C)O)CO)(C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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